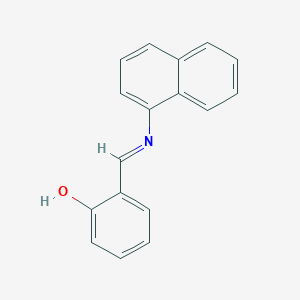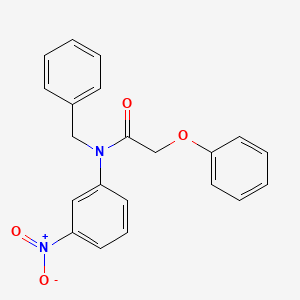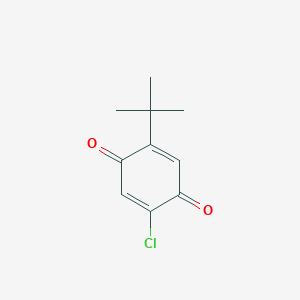
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoquinone, characterized by the presence of a chlorine atom and a tert-butyl group. This compound is known for its distinctive yellow to brown crystalline appearance and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- typically involves the chlorination of 2,5-dimethyl-1,4-benzoquinone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale chlorination reactors and advanced purification techniques such as column chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2,5-dimethyl-1,4-benzoquinone.
Reduction: Formation of 2,5-dimethylhydroquinone.
Substitution: Formation of various substituted benzoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- involves its interaction with cellular components. It can act as an electron acceptor, participating in redox reactions within cells. The compound targets specific enzymes and proteins, disrupting their normal function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,4-benzoquinone: Similar structure but lacks the tert-butyl group.
2,5-Dimethyl-1,4-benzoquinone: Lacks the chlorine atom.
2,6-Dichloro-1,4-benzoquinone: Contains two chlorine atoms instead of one.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-chloro-5-(1,1-dimethylethyl)- is unique due to the presence of both a chlorine atom and a tert-butyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
94905-01-8 |
|---|---|
Formule moléculaire |
C10H11ClO2 |
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
2-tert-butyl-5-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H11ClO2/c1-10(2,3)6-4-9(13)7(11)5-8(6)12/h4-5H,1-3H3 |
Clé InChI |
SUGGUDYURYSBGN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=CC1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate](/img/structure/B15080831.png)
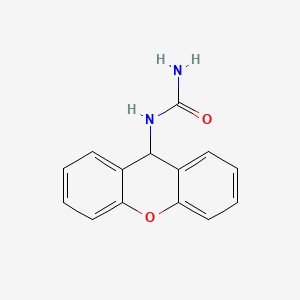
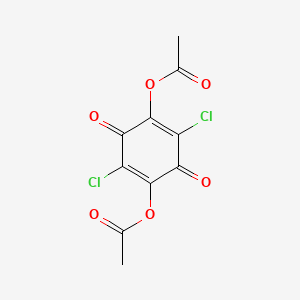
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-2-(1H-benzotriazol-1-yl)acetamide](/img/structure/B15080854.png)

![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B15080869.png)
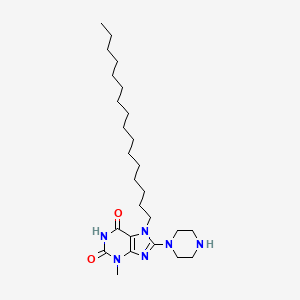
![2-(4-benzyl-1-piperazinyl)-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B15080881.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
